2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
The compound 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is similar in structure to the compound you’re interested in. It has a molecular weight of 284.31 and is a solid at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For the related compound 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, it is known to be a solid at room temperature .Scientific Research Applications
Biological and Pharmacological Properties
The compound is a part of a series of pyrazoline derivatives synthesized via microwave irradiation methods, showing promising in vivo anti-inflammatory and in vitro antibacterial activities. The compounds, including similar structures, have been characterized using various spectroscopic techniques and have exhibited significant potential as anti-inflammatory and antibacterial agents. The molecular docking results support their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Potential Therapeutic Applications
Derivatives of the compound have been synthesized and are recognized for their therapeutic properties, showing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The structure of these compounds has been fully characterized, providing a basis for their potential use in various therapeutic applications (Bonilla-Castañeda et al., 2022).
Antibacterial and Antifungal Activities
Compounds structurally related to 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. The results have shown moderate activity, suggesting potential use in treating infections caused by certain microbes (Joshi S.D. et al., 2010).
Safety and Hazards
Future Directions
A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)16-13-17(15-6-3-4-7-18(15)25)24(23-16)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUGKBGGRRLPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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